molecular formula C9H9BrClNO2 B8387843 2-Bromo-N-(4-chloro-2-(hydroxymethyl)phenyl)acetamide

2-Bromo-N-(4-chloro-2-(hydroxymethyl)phenyl)acetamide

Cat. No. B8387843
M. Wt: 278.53 g/mol
InChI Key: VGURUDKANGMVTJ-UHFFFAOYSA-N
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Patent
US09346824B2

Procedure details

To a suspension of 2-bromo-N-(4-chloro-2-(hydroxymethyl)phenyl)acetamide (3.60 g, 12.9 mmol) in 2-propanol (129 ml) was added in small portions potassium tert-butoxide (3.77 g, 33.6 mmol) at 0-5° C. The reaction mixture was stirred for 90 minutes and then poured on ice/water (500 ml). The precipitate was collected by filtration and washed with water. Residual water was removed by evaporation of two 50 ml-portions of toluene to give the title compound (2.34 g, 92%) as light yellow solid. MS m/e: 196 ([M−H]−).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
129 mL
Type
solvent
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[CH2:13][OH:14])=[O:4].CC(C)([O-])C.[K+]>CC(O)C>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]2[NH:5][C:3](=[O:4])[CH2:2][O:14][CH2:13][C:7]=2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
BrCC(=O)NC1=C(C=C(C=C1)Cl)CO
Name
Quantity
129 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
3.77 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on ice/water (500 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Residual water was removed by evaporation of two 50 ml-portions of toluene

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=CC2=C(NC(COC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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